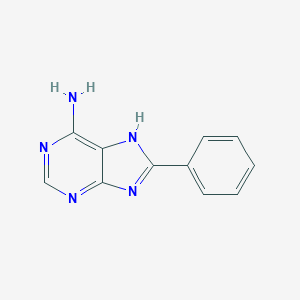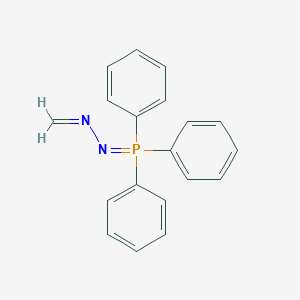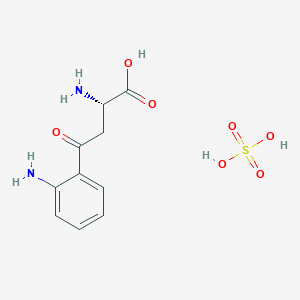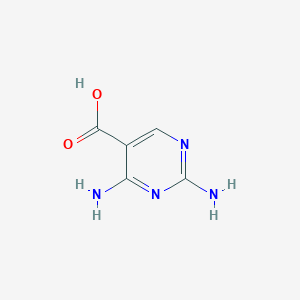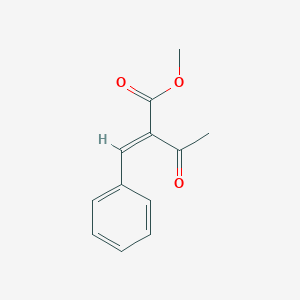
(2R)-2,3-bis(sulfanyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-bis(sulfanyl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as threo-1,2-dimercaptopropane-1,3-diol (TDM) and has been extensively studied for its potential use in treating heavy metal poisoning.
Wirkmechanismus
The mechanism of action of (2R)-2,3-bis(sulfanyl)propan-1-ol involves the formation of stable complexes with heavy metals. This compound has two thiol groups that can bind to heavy metals through a process known as chelation. The resulting complexes are stable and can be excreted from the body through urine or feces.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the excretion of heavy metals, reduce oxidative stress, and improve liver and kidney function. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating other diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2,3-bis(sulfanyl)propan-1-ol is its ability to chelate heavy metals, making it a useful tool in studying heavy metal toxicity. However, this compound has some limitations in lab experiments. It can interfere with some analytical methods, such as atomic absorption spectroscopy, and can also bind to other metals in the sample, leading to false results.
Zukünftige Richtungen
There are several future directions for (2R)-2,3-bis(sulfanyl)propan-1-ol research. One area of interest is its potential use in treating other diseases such as Alzheimer's and Parkinson's. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating these diseases. Another area of interest is the development of new chelating agents that are more effective and have fewer side effects than this compound.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential use in treating heavy metal poisoning and has several biochemical and physiological effects. This compound has some advantages and limitations in lab experiments, and there are several future directions for research in this area.
Synthesemethoden
(2R)-2,3-bis(sulfanyl)propan-1-ol can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,3-epithiopropanol and sodium sulfide. This reaction results in the formation of this compound with a yield of approximately 80%. Other methods include the reaction between 2,3-epithiopropanol and hydrogen sulfide and the reaction between 1,2-dibromo-3-chloropropane and sodium hydrosulfide.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-bis(sulfanyl)propan-1-ol has been extensively studied for its potential use in treating heavy metal poisoning. It works by binding to heavy metals such as mercury, lead, and arsenic and forming stable complexes that can be excreted from the body. This compound has been shown to be effective in treating acute and chronic poisoning caused by these heavy metals.
Eigenschaften
| 16495-08-2 | |
Molekularformel |
C3H8OS2 |
Molekulargewicht |
124.23 g/mol |
IUPAC-Name |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
InChI-Schlüssel |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
Isomerische SMILES |
C([C@H](CS)S)O |
SMILES |
C(C(CS)S)O |
Kanonische SMILES |
C(C(CS)S)O |
Synonyme |
1-Propanol, 2,3-dimercapto-, (R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


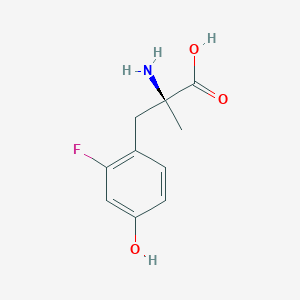


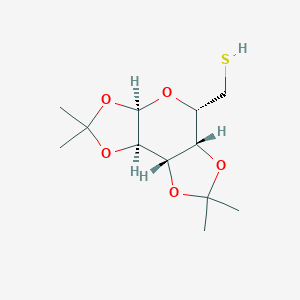
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
